Bis(4-nitrophenyl) sulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27991-93-1 |
|---|---|
Molecular Formula |
C12H8N2O8S |
Molecular Weight |
340.27 g/mol |
IUPAC Name |
bis(4-nitrophenyl) sulfate |
InChI |
InChI=1S/C12H8N2O8S/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H |
InChI Key |
GVQFAOPYVTURQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Strategies for Bis 4 Nitrophenyl Sulfate
Methodologies for the Preparation of Aryl Sulfate (B86663) Esters
The formation of aryl sulfate esters can be broadly categorized into direct synthesis approaches and methods that utilize precursors and intermediate compounds.
Direct Synthesis Approaches
A plausible direct synthesis of Bis(4-nitrophenyl) sulfate involves the reaction of a 4-nitrophenol (B140041) derivative with a suitable sulfating agent. A common and effective sulfating agent for the formation of sulfates from alcohols and phenols is sulfuryl chloride (SO₂Cl₂). The reaction of a diol with sulfuryl chloride has been shown to produce cyclic sulfates. rsc.org This suggests that the reaction of two equivalents of a phenol (B47542) with sulfuryl chloride could yield a diaryl sulfate.
A proposed direct synthesis would, therefore, involve the reaction of sodium 4-nitrophenoxide with sulfuryl chloride. The use of the sodium salt of the phenol enhances the nucleophilicity of the phenoxide oxygen, facilitating the attack on the electrophilic sulfur atom of sulfuryl chloride.
Proposed Reaction Scheme:
2 Na⁺⁻O-C₆H₄-NO₂ + SO₂Cl₂ → (O₂N-C₆H₄-O)₂SO₂ + 2 NaCl
This reaction would likely be carried out in an inert aprotic solvent to prevent hydrolysis of the sulfuryl chloride and the product. The reaction conditions, such as temperature and reaction time, would need to be optimized to maximize the yield of the desired this compound and minimize the formation of byproducts.
While this direct approach is chemically reasonable, the reactivity of the starting materials and the stability of the product under the reaction conditions would be key factors in its successful implementation.
Utilization of Precursors and Intermediate Compounds
An alternative strategy for the synthesis of this compound involves the use of precursor molecules that are subsequently modified to introduce the nitro groups. One such approach could start with the synthesis of diphenyl sulfate, followed by nitration. However, the nitration of a pre-formed diphenyl sulfate could lead to a mixture of isomers and potential cleavage of the sulfate ester bond under harsh nitrating conditions.
A more controlled approach would involve the synthesis of an intermediate that already contains the nitro groups and can be readily converted to the final product. The synthesis of the related compound, bis(4-nitrophenyl) carbonate, provides a useful parallel. In its industrial synthesis, 4-nitrophenol is reacted with triphosgene (B27547) in the presence of a base. google.compatsnap.com This demonstrates that 4-nitrophenol is a viable precursor for the formation of "bis" compounds.
Following this logic, a key intermediate for the synthesis of this compound is sodium 4-nitrophenoxide. This intermediate can be synthesized on a large scale by the hydrolysis of 4-chloronitrobenzene with sodium hydroxide (B78521) in water at elevated temperatures and pressures. chemicalbook.com
Table 1: Synthesis of Sodium 4-nitrophenoxide chemicalbook.com
| Reactants | Reagents | Conditions | Product |
| 4-Chloronitrobenzene | Sodium hydroxide, Water | 160°C, 0.6 MPa, 6 hours | Sodium 4-nitrophenoxide |
Once sodium 4-nitrophenoxide is obtained, its reaction with sulfuryl chloride, as described in the direct synthesis approach, would be the subsequent step to form this compound.
Strategies for Analogous Compound Derivatization
The derivatization of analogous compounds, particularly other nitrophenyl derivatives, can provide insights into potential modifications of this compound or its precursors.
The nitration of aromatic rings is a well-established transformation. For instance, the regioselective nitration of the phenyl groups of meso-tetraphenylporphyrin can be controlled by the amount of sodium nitrite (B80452) used and the reaction time. 20.210.105 This suggests that if a diphenyl sulfate were used as a starting material, controlled nitration could potentially introduce nitro groups at the 4 and 4' positions, although controlling the degree and position of nitration on a diaryl sulfate could be challenging.
Furthermore, the synthesis of other "bis(4-nitrophenyl)" compounds, such as bis(4-nitrophenyl) sulfide, has been reported. This compound is synthesized by reacting p-nitrochlorobenzene with potassium xanthate. chemicalbook.com This highlights the use of p-nitro-substituted benzene (B151609) rings as building blocks for more complex molecules.
Derivatization could also involve modifications of the nitro groups themselves. For example, the nitro groups of nitroporphyrins can be readily reduced to amino groups. 20.210.105 This suggests that this compound could potentially be converted to Bis(4-aminophenyl) sulfate, which could then be further functionalized.
Table 2: Examples of Reactions on Related Nitrophenyl Compounds
| Starting Material | Reagents/Conditions | Product | Reference |
| meso-Tetraphenylporphyrin | NaNO₂, TFA | Mono-, di-, tri-, and tetra-nitrophenylporphyrins | 20.210.105 |
| p-Nitrochlorobenzene | Potassium xanthate, 95% Ethanol, reflux | Bis(4-nitrophenyl) sulfide | chemicalbook.com |
| 4-Nitrophenol | Triphosgene, Dichloromethane, Sodium hydroxide | Bis(4-nitrophenyl) carbonate | google.compatsnap.com |
These examples of derivatization strategies on related nitrophenyl compounds demonstrate the chemical tractability of the nitro-substituted aromatic ring, suggesting that this compound, once synthesized, could serve as a platform for the preparation of a variety of other diaryl sulfate derivatives.
Mechanistic Investigations of Bis 4 Nitrophenyl Sulfate Reactivity
Elucidation of Hydrolytic Cleavage Mechanisms
The hydrolysis of aryl sulfates, including Bis(4-nitrophenyl) sulfate (B86663), is a key reaction for understanding sulfuryl transfer. The cleavage of the S-O bond can proceed through different mechanistic pathways, largely dictated by the reaction conditions such as pH and the nature of the attacking nucleophile.
The uncatalyzed hydrolysis of aryl sulfates is generally a slow process, but the presence of strong electron-withdrawing groups, such as the nitro group on the phenyl ring, facilitates the reaction by stabilizing the leaving group (4-nitrophenolate).
Kinetic studies on related compounds provide valuable data on the energetics of this process. For instance, the activation parameters for the alkaline hydrolysis of 4-nitrophenyl phenyl sulfate have been determined, offering a model for the reactivity of one of the sulfuryl centers in Bis(4-nitrophenyl) sulfate. researchgate.net
| Compound | Activation Enthalpy (ΔH++) (kJ mol-1) | Activation Entropy (ΔS++) (J mol-1 K-1) |
|---|---|---|
| 4-Nitrophenyl phenyl sulfate | 84.83 ± 0.06 | -50.2 ± 0.5 |
| 4-Chloro-3-nitrophenyl phenyl sulfate | 88.0 ± 0.1 | -37 ± 1 |
Data sourced from ResearchGate. researchgate.net
The negative entropy of activation is consistent with a bimolecular mechanism where the transition state is more ordered than the reactants. researchgate.net Theoretical studies comparing the hydrolysis of p-nitrophenyl sulfate (pNPS) and p-nitrophenyl phosphate (B84403) (pNPP) have successfully reproduced experimentally observed activation barriers, further validating our understanding of these reaction pathways. acs.orgnih.gov The hydrolysis of pNPS is suggested to proceed through a more expansive pathway compared to its phosphate counterpart. acs.orgnih.gov
Nucleophilic substitution at the tetracoordinate sulfur atom of a sulfate ester is a central feature of its chemistry. These reactions are generally considered to proceed via a concerted S_N2-type mechanism, involving a single transition state. mdpi.com This is supported by the observation of a linear Brønsted-type relationship in the transesterification of p-nitrophenyl sulfonates with various oxyanions. mdpi.com
However, the mechanism can be influenced by factors such as pH. For example, the hydrolysis of related sulfamate (B1201201) esters follows an associative S(N)2(S) mechanism in acidic conditions, where a water molecule acts as the nucleophile attacking the sulfur atom. researchgate.netnih.gov In neutral to alkaline solutions, a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism becomes dominant. researchgate.netnih.gov While these studies are on sulfamates, they highlight the potential for different pathways in sulfuryl transfer reactions depending on the environment.
Kinetic isotope effect studies on the hydrolysis of p-nitrophenyl sulfate and p-acetylphenyl sulfate have shown results that are inconsistent with a purely associative mechanism, suggesting a more complex picture. researchgate.net The chloride-chloride exchange reaction in arenesulfonyl chlorides, another model for substitution at a sulfonyl sulfur, has been shown through DFT studies to proceed via a single transition state, consistent with an S_N2 mechanism. nih.gov
The transition state for the hydrolysis of aryl sulfates like p-nitrophenyl sulfate is believed to be highly ordered and involve the direct participation of the nucleophile, as suggested by negative activation entropies. researchgate.net Theoretical studies using density functional theory (DFT) have been instrumental in characterizing these fleeting structures. acs.orgnih.gov For the hydrolysis of p-nitrophenyl sulfate, calculations indicate an expansive transition state. acs.org This means the distance between the sulfur atom and the leaving group oxygen is greater than in the corresponding phosphate hydrolysis, a counterintuitive finding. acs.orgnih.gov
These computational models also highlight significant differences in the solvation effects between the ground state and the transition state for sulfate versus phosphate hydrolysis. acs.orgnih.gov This suggests that enzymes catalyzing these reactions require active sites with distinct electrostatic preorganization to efficiently stabilize the respective transition states. acs.orgnih.gov In the hydrolysis of related sulfamate esters under alkaline conditions, a discrete N-sulfonylamine intermediate ([HN=SO₂]) is formed via an E1cB mechanism. researchgate.netnih.gov While not a direct analogue, this demonstrates the possibility of stepwise mechanisms involving discrete intermediates in sulfuryl group transfer reactions.
Enzymatic Catalysis and Promiscuity in Sulfuryl Transfer
Enzymes that interact with sulfate esters, primarily sulfatases, provide a biological context for the reactivity of compounds like this compound. These enzymes achieve remarkable rate accelerations by precisely manipulating the reaction environment.
Aryl sulfates are common substrates for a class of enzymes known as arylsulfatases. The potassium salt of 4-nitrophenyl sulfate (pNPS) is widely used as a chromogenic substrate to measure arylsulfatase activity. sigmaaldrich.com The enzymatic reaction releases the 4-nitrophenolate (B89219) anion, which can be easily quantified by spectrophotometry.
Mechanistic studies of arylsulfatase from Helix pomatia using p-nitrophenyl sulfate as a substrate have allowed for the determination of kinetic parameters, including activation enthalpy and entropy, which suggest an associative interchange character for the hydrolysis. researchgate.net Sulfatases are part of a larger superfamily and require a unique post-translational modification—the conversion of a conserved cysteine residue to a formylglycine—to be catalytically active. researchgate.net Some sulfatases exhibit interesting regioselectivity. For instance, certain molluscan sulfatases preferentially cleave a sulfate group at a secondary position on a sugar ring, assisted by the presence of another sulfate group on the same molecule. nih.gov
An intriguing aspect of sulfuryl transfer is the phenomenon of enzyme promiscuity, where enzymes primarily evolved for one type of reaction can catalyze another. There is growing evidence that many enzymes capable of catalyzing phosphoryl (P-O bond) transfer can also catalyze sulfuryl (S-O bond) transfer, and vice versa. acs.orgnih.gov
Active Site Determinants of Catalytic Efficiency and Specificity
The catalytic efficiency and specificity of enzymes that hydrolyze sulfate esters, such as arylsulfatases, are intricately linked to the architecture and chemical environment of their active sites. A key feature in many sulfatases is a catalytically essential formylglycine (FGly) residue, which is post-translationally generated from a cysteine or serine residue. figshare.com This FGly residue plays a central role in the catalytic mechanism.
For enzymes like Pseudomonas aeruginosa arylsulfatase, which acts on aryl sulfates, the efficiency of the reaction is influenced by the nature of the leaving group. figshare.com A Brønsted analysis, which correlates the reaction rate with the pKa of the leaving group, reveals a βLG value of -0.86 ± 0.23 for the enzyme-catalyzed hydrolysis of aryl sulfates. figshare.com This value, being significantly smaller than that for the uncatalyzed reaction, suggests an S(_N)2-like mechanism at the sulfur atom. figshare.com
The active site provides a pre-organized environment that facilitates catalysis. While many enzymes that catalyze phosphoryl transfer can also promiscuously catalyze sulfuryl transfer, the electrostatic preorganization of the active site for efficient catalysis of each reaction is expected to be different. acs.orgnih.gov This is due to the distinct solvation effects upon moving from the ground state to the transition state for the hydrolysis of phosphate and sulfate esters. acs.orgnih.gov
The table below summarizes key parameters for an arylsulfatase from Aerobacter aerogenes acting on p-nitrophenyl sulfate, a compound structurally related to this compound.
Table 1: Catalytic Properties of Arylsulfatase from Aerobacter aerogenes
| Parameter | Value |
|---|---|
| Optimal pH | 7.1 scirp.org |
| Optimal Temperature | 37°C (range 35°C - 45°C) scirp.org |
| K(m) for p-nitrophenyl sulfate | 1.03 mM scirp.org |
Computational Models of Enzyme-Substrate Interactions
Computational models are powerful tools for elucidating the intricacies of enzyme-substrate interactions at a molecular level. nih.govnih.gov For the hydrolysis of sulfate esters like this compound, theoretical studies provide insights that complement experimental findings.
Density functional theory (DFT) has been employed to generate free energy surfaces for the hydrolysis of p-nitrophenyl sulfate, a model substrate. acs.orgnih.gov These calculations help in identifying the transition state structures and understanding the reaction pathway. acs.orgnih.gov Theoretical studies suggest that the hydrolysis of aryl sulfate monoanions in solution proceeds through an S(_N)2 mechanism. figshare.com
A key finding from computational modeling is the significant difference in solvation effects between the ground state and the transition state for the hydrolysis of p-nitrophenyl sulfate compared to its phosphate analog. acs.orgnih.gov This implies that enzymes catalyzing these reactions require active sites with distinct electrostatic preorganization to achieve optimal efficiency for either sulfuryl or phosphoryl transfer. acs.orgnih.gov
Furthermore, computational models have been used to investigate the alkaline hydrolysis of diaryl sulfate diesters. diva-portal.org These studies explore the impact of including explicit water molecules in the simulations and have shown that it can significantly affect the energies and geometries of the optimized structures. diva-portal.org
The table below presents calculated structural parameters for the transition state of the alkaline hydrolysis of 4-nitrophenyl sulfate, providing a glimpse into the molecular geometry during the reaction.
Table 2: Calculated Transition State Parameters for the Alkaline Hydrolysis of 4-Nitrophenyl Sulfate
| Parameter | Description | Value (in Å) |
|---|---|---|
| S-O({nuc}) distance | Distance between the sulfur atom and the nucleophilic oxygen | Varies with the number of explicit water molecules in the model diva-portal.org |
Metal-Ion Mediated Transformations
Metal ions can play a significant role in the transformation of sulfate esters, including their hydrolysis. nih.gov The interaction of metal ions with the sulfate ester can facilitate the cleavage of the sulfur-oxygen bond.
Design and Application of Biomimetic Catalysts
The understanding of metal-ion roles in biological systems has spurred the development of biomimetic catalysts for the hydrolysis of esters like this compound. These synthetic catalysts aim to mimic the function of natural enzymes.
Metallomicellar systems have been designed and shown to exhibit significant catalytic activity in the hydrolysis of bis(4-nitrophenyl) phosphate, a related compound. researchgate.net For instance, a system containing cerium(III) ions, a macrocyclic polyamine ligand, and a surfactant like hexadecyltrimethylammonium bromide (CTAB) or Brij35 demonstrated a dramatic increase in the rate of hydrolysis compared to the spontaneous reaction. researchgate.net
Another innovative approach involves the use of plasmonic nanoparticles. The hydrolysis of bis(4-nitrophenyl) phosphate by a Cu(II) bipyridine complex was enhanced by a factor of 1000 when the complex was attached to 10 nm gold nanoparticles and irradiated with a green laser. rsc.org This photo-enhanced catalysis highlights the potential of combining metal complexes with nanomaterials to create highly efficient catalytic systems. rsc.org
Coordination Chemistry in Sulfuryl Ester Hydrolysis
The coordination of metal ions to the sulfate ester is a key aspect of metal-mediated hydrolysis. nih.gov The metal ion can act as a Lewis acid, polarizing the S-O bond and making the sulfur atom more susceptible to nucleophilic attack.
In the case of metal complexes used as catalysts, the substrate can coordinate to the metal center, and the nucleophile (often a metal-bound hydroxide) can then attack the sulfur atom. nih.gov For example, the hydrolysis of ethyl p-nitrophenyl phosphate, a phosphate analog, is catalyzed by various metal ion complexes, including those of Co(III), Zn(II), and Eu(III). nih.gov The mechanism and the structure of the transition state can vary depending on the metal ion and the ligand environment. nih.gov For instance, with a Co(III)-cyclen complex, the active catalyst is proposed to be a dimer where the substrate coordinates to one metal center and is attacked by a hydroxide (B78521) coordinated to the other. nih.gov In contrast, a monomeric Zn(II)-cyclen complex is believed to have the substrate and the attacking hydroxide coordinated to the same metal ion in a cis arrangement. nih.gov
Non-Hydrolytic Degradation Processes (if applicable to sulfate esters)
While hydrolysis is a primary degradation pathway for sulfate esters, other non-hydrolytic processes can occur under specific conditions. For example, monoalkyl sulfates can act as alkylating agents in water, reacting with nucleophiles. pnas.org
In the context of other nitroaromatic compounds, reduction of the nitro group is a known transformation. For instance, the electroreduction of nitrophenyl-dithiolethiones can be mediated by titanium-based catalysts. acs.org This suggests that under reductive conditions, the nitro groups of this compound could potentially undergo reduction.
The indirect hydration of propene using sulfuric acid to form sulfate esters is a process where the ester is an intermediate. wikipedia.org Subsequent hydrolysis then yields the final alcohol product. wikipedia.org This highlights that the formation and cleavage of sulfate esters are reversible processes, with the direction depending on the reaction conditions.
Computational and Theoretical Approaches to Understanding Bis 4 Nitrophenyl Sulfate
Quantum Chemical Calculations of Reaction Energetics
Quantum chemical calculations are at the forefront of efforts to understand the energetics of bis(4-nitrophenyl) sulfate (B86663) reactions. These methods allow for the detailed examination of electron distribution, bond formation, and bond cleavage throughout the reaction pathway.
Density Functional Theory (DFT) Applications in Sulfuryl Transfer
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical modeling method for studying sulfuryl transfer reactions. nih.gov It offers a good balance between computational cost and accuracy. DFT calculations have been instrumental in mapping the free energy surfaces of reactions involving sulfate esters. nih.gov By identifying transition states and intermediates, researchers can determine the activation barriers and reaction energies, providing a detailed picture of the reaction mechanism. nih.govdiva-portal.org
For instance, DFT studies on the hydrolysis of p-nitrophenyl sulfate, a compound closely related to bis(4-nitrophenyl) sulfate, have been used to generate free energy surfaces. nih.gov These calculations often employ basis sets like 6-31+G* for initial geometry optimization and larger sets like 6-311+G** for more accurate single-point energy calculations. nih.gov The choice of functional, such as B3LYP, ωB97X-D, M11L, or M062X, is also a critical factor in the accuracy of the results. nih.govdiva-portal.org These studies have helped to elucidate the nature of the transition state, suggesting whether the mechanism is more associative (bond formation to the nucleophile is advanced) or dissociative (bond cleavage from the leaving group is advanced).
Empirical Valence Bond (EVB) Simulations of Reaction Pathways
The Empirical Valence Bond (EVB) method provides a valuable approach for simulating reaction pathways in complex systems like enzymes. diva-portal.org EVB is a hybrid quantum mechanics/molecular mechanics (QM/MM) method that represents the reacting part of the system using valence bond theory, while the rest of the environment (e.g., the solvent or enzyme) is treated with classical mechanics. diva-portal.orgnih.gov This approach allows for the efficient calculation of free energy profiles for reactions in condensed phases. diva-portal.org
EVB simulations are particularly useful for studying enzymatic reactions, where the protein environment plays a crucial role in catalysis. By mapping the free energy along a defined reaction coordinate, EVB can determine the activation free energy and provide insights into how the enzyme stabilizes the transition state. diva-portal.org Although specific EVB studies on this compound are not prevalent in the provided search results, the methodology has been successfully applied to analogous phosphoryl transfer reactions, demonstrating its potential for understanding sulfuryl transfer. nih.gov
Analysis of Kinetic Isotope Effects (KIEs) for Mechanistic Insights
Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing the transition state structure of a reaction. By measuring the change in reaction rate upon isotopic substitution at a particular atomic position, one can infer the extent of bond breaking or forming involving that atom in the rate-determining step.
Theoretical calculations play a crucial role in interpreting experimental KIEs. For the hydrolysis of sulfate monoesters, the determination of ³⁴S KIEs has been reported. researchgate.netnih.gov For p-nitrophenyl sulfate and p-acetylphenyl sulfate, the experimentally determined ³⁴S KIEs were 1.0154 and 1.0172, respectively. researchgate.netnih.gov These values, in conjunction with ¹⁸O KIEs, have been used to argue against a purely associative mechanism. researchgate.netnih.gov
Computational models can calculate theoretical KIEs based on the vibrational frequencies of the reactant and the transition state structure obtained from quantum chemical calculations. diva-portal.org Comparing the calculated KIEs with experimental values provides a stringent test of the computed transition state geometry. For example, a calculated ¹⁵N KIE of unity and a small ¹⁸O leaving group KIE for the alkaline hydrolysis of 4-nitrophenyl phenyl sulfate were found to be consistent with experimental observations, supporting the proposed concerted mechanism. diva-portal.orgresearchgate.net
Theoretical Modeling of Solvation and Environmental Effects
Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are frequently used to account for the bulk electrostatic effects of the solvent. nih.govgithub.ioacs.org These models treat the solvent as a continuous dielectric medium, which simplifies the calculations significantly. github.ioacs.org For instance, DFT calculations combined with the COSMO (Conductor-like Screening Model) or PCM have been used to study the hydrolysis of p-nitrophenyl sulfate in aqueous solution. nih.gov
Explicit solvation models, where individual solvent molecules are included in the quantum mechanical calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. diva-portal.orgmdpi.com Hybrid models that combine a few explicit solvent molecules with a continuum model for the bulk solvent are often employed to balance accuracy and computational cost. diva-portal.org Studies on the alkaline hydrolysis of 4-nitrophenyl sulfate have shown that including explicit water molecules in the DFT calculations is crucial for accurately modeling the reaction. diva-portal.org The number of explicit water molecules can influence the calculated activation free energies and transition state geometries. diva-portal.org
Comparative Theoretical Studies with Aryl Phosphate (B84403) Analogues
Comparing the reaction mechanisms of sulfuryl and phosphoryl transfer is a recurring theme in theoretical studies, as many enzymes can catalyze both types of reactions. nih.gov Bis(4-nitrophenyl) phosphate is the phosphate analogue of this compound and serves as a key compound for such comparative analyses. researchgate.net
Theoretical studies directly comparing the hydrolysis of p-nitrophenyl sulfate and p-nitrophenyl phosphate have revealed significant differences in their reaction mechanisms and solvation effects. nih.gov DFT calculations have shown that while both reactions proceed through concerted pathways, the transition state for sulfate hydrolysis is more "expansive" than that of its phosphate counterpart. nih.gov This suggests that the changes in bond lengths and angles are more significant in the sulfuryl transfer transition state.
Furthermore, these comparative studies indicate that the solvation effects from the ground state to the transition state are markedly different for the two reactions. nih.gov This implies that enzymes that catalyze both reactions must have active sites capable of providing different electrostatic preorganization to efficiently stabilize the respective transition states. nih.gov
Advanced Research Applications of Bis 4 Nitrophenyl Sulfate
Chemical Probes for Enzyme Activity and Mechanistic Studies
4-Nitrophenyl sulfate (B86663) is a cornerstone chemical probe for assaying the activity of a class of enzymes known as sulfatases, particularly arylsulfatases. ontosight.aisigmaaldrich.com Its utility stems from its function as a chromogenic substrate. biosynth.comcaymanchem.com
The core principle of the assay is straightforward: in the presence of a sulfatase, p-NPS is hydrolyzed, cleaving the sulfate ester bond. This reaction releases the sulfate group and 4-nitrophenol (B140041) (p-nitrophenol). ontosight.aibiosynth.com Under the typically alkaline pH conditions of the assay buffer, the liberated 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color. biosynth.comcaymanchem.com The intensity of this color, which can be precisely measured by spectrophotometry at a wavelength of approximately 400 nm, is directly proportional to the amount of product formed. caymanchem.com
This direct relationship between enzyme activity and a measurable color change allows researchers to:
Quantify Enzyme Activity: Determine the rate of the enzymatic reaction under various conditions. sigmaaldrich.comscientificlabs.co.uk
Conduct Kinetic Studies: By measuring the reaction rate at different substrate concentrations, key enzymatic parameters like the Michaelis constant (Kм) and maximum velocity (Vmax) can be determined.
Investigate Mechanistic Details: The effects of pH, temperature, pressure, and the presence of inhibitors on enzyme activity can be systematically studied to elucidate the enzyme's catalytic mechanism. nih.gov
The table below summarizes findings from studies where 4-nitrophenyl sulfate or its derivatives were used as probes.
| Enzyme/System Studied | Application of 4-Nitrophenyl Sulfate (or derivative) | Research Finding |
| Arylsulfatase | Chromogenic substrate to measure enzyme activity. ontosight.aisigmaaldrich.com | Used to diagnose diseases like metachromatic leukodystrophy, which is characterized by a deficiency in arylsulfatase A. ontosight.ai |
| Human Sulfotransferase 1A1 (SULT1A1) | Used as an activator to study the kinetic mechanism. nih.govnih.gov | Data supports an ordered bypass mechanism where p-NPS can intercept the enzyme-product complex and regenerate the active enzyme-cofactor complex. nih.govnih.gov |
| Carboxylesterase | The related compound bis(p-nitrophenyl) phosphate (B84403) was used as an inhibitor in a kinetic assay. nih.gov | The IC50 value for the inhibition of carboxylesterase by bis(p-nitrophenyl) phosphate was determined, demonstrating the utility of nitrophenyl compounds in enzyme characterization. nih.gov |
| Human Serum Albumin (HSA) | The related compound 4-nitrophenyl acetate (B1210297) was used to study the pseudo-esterase activity of HSA. nih.gov | Kinetic analysis revealed the pH-dependence of the catalytic steps, implicating Tyr411 as a key catalytic residue. nih.gov |
Model Systems for Biological Sulfate Metabolism Pathways
4-Nitrophenyl sulfate serves as an invaluable tool for studying the intricate pathways of biological sulfate metabolism, particularly the reactions catalyzed by sulfotransferases (SULTs). nih.govnih.gov SULTs are a family of enzymes that transfer a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a wide array of substrates. uef.fifu-berlin.de
A significant challenge in studying these enzymes in vitro is the high cost and instability of the PAPS cofactor. nih.govnih.gov Research has shown that p-NPS can be used as an alternative, cost-effective sulfate donor to generate PAPS in situ. nih.govnih.gov In this model system, a phenol (B47542) sulfotransferase can catalyze the transfer of the sulfate group from p-NPS to adenosine (B11128) 3',5'-diphosphate (PAP), which is the product of the main SULT reaction. This regenerates the essential PAPS cofactor, which can then be used by the SULT to sulfate its target substrate. nih.govnih.gov
Studying Sulfotransferase Kinetics: It allows for the investigation of SULT mechanisms without the need for a continuous supply of expensive PAPS. nih.gov
Elucidating Reaction Mechanisms: Studies using p-NPS have helped to propose and support complex kinetic models, such as an ordered bypass mechanism for human SULT1A1, where p-NPS binds to the enzyme-PAP complex to reform the active E-PAPS complex. nih.govnih.gov
The components of this model system are outlined in the table below.
| Component | Role in the Model System |
| 4-Nitrophenyl Sulfate (p-NPS) | Primary, inexpensive sulfate donor. nih.gov |
| Phenol Sulfotransferase (SULT) | Enzyme that catalyzes both sulfate transfer steps. nih.gov |
| Adenosine 3',5'-diphosphate (PAP) | Catalytic cofactor that is sulfated to PAPS. nih.gov |
| Phenolic Acceptor | The target substrate to be sulfated by the newly formed PAPS. nih.gov |
| 4-Nitrophenol | The final by-product of the initial sulfate transfer from p-NPS. nih.gov |
Precursors in the Synthesis of Complex Molecules
In a modern application, 4-nitrophenyl sulfate is used as a cost-effective precursor for the sulfo group in the chemoenzymatic synthesis of complex, high-value molecules. While natural sulfotransferases are strictly dependent on PAPS as a sulfate donor, this cofactor's instability and high cost make it unsuitable for large-scale industrial synthesis. google.com
To overcome this limitation, researchers have developed engineered sulfotransferase enzymes. These modified enzymes are designed to recognize and use simple, stable, and inexpensive aryl sulfate compounds, such as p-NPS, as their direct sulfate donor. google.comgoogle.com This innovation allows p-NPS to function as a precursor, providing the essential sulfate group for the synthesis.
This approach has been particularly impactful in the production of sulfated polysaccharides, such as heparin and heparan sulfate derivatives, which have important anticoagulant and other therapeutic properties. google.com The process involves using a series of engineered sulfotransferases that can sequentially add sulfate groups from p-NPS to specific positions on a polysaccharide backbone. google.com
Furthermore, research into sulfatase-cleavable linkers for antibody-drug conjugates (ADCs) has utilized aryl sulfates. Studies have shown that modifying the aryl group, such as by adding electron-withdrawing groups, can tune the rate of enzymatic cleavage, highlighting the potential to use substituted nitrophenyl sulfates as tunable precursors in the synthesis of sophisticated bioconjugates. dtu.dk
Future Perspectives and Emerging Trends in Bis 4 Nitrophenyl Sulfate Research
Novel Catalytic Systems for Sulfuryl Ester Transformations
The development of innovative catalytic systems is a cornerstone of modern organic chemistry. For a compound like Bis(4-nitrophenyl) sulfate (B86663), future research would likely focus on catalysts that can selectively activate and transform the sulfuryl group. Drawing parallels from related compounds, research could explore:
Transition Metal Catalysis: Earth-abundant metals like titanium are gaining traction for mediating a variety of organic transformations. acs.org For instance, Ti(III) complexes, often generated electrochemically, have been used in the reduction of nitroaromatic compounds. acs.org Future work could investigate similar systems for the controlled reduction or coupling reactions of the nitrophenyl groups in Bis(4-nitrophenyl) sulfate, potentially leading to novel polymeric materials or pharmacologically active molecules.
Enzymatic Catalysis: Arylsulfatases are enzymes that catalyze the hydrolysis of sulfate esters. ontosight.ai The potassium salt of 4-nitrophenyl sulfate is a well-known chromogenic substrate used to assay the activity of these enzymes. ontosight.aibiosynth.comcaymanchem.com Should this compound become available, it would be a prime candidate for investigating the kinetics and substrate specificity of a wide range of sulfatases, potentially leading to the development of new diagnostic tools or biocatalytic processes.
Integration of Advanced Experimental and Computational Methodologies
The synergy between experimental and computational chemistry provides deep insights into molecular structure, reactivity, and dynamics. For a novel compound such as this compound, this integrated approach would be crucial.
Advanced Spectroscopy and Crystallography: The structural characterization of related compounds like Bis(4-nitrophenyl) sulfone has been accomplished using techniques such as FTIR and X-ray crystallography. nih.gov Similar methodologies would be essential for confirming the structure of this compound and understanding its solid-state packing and intermolecular interactions.
Computational Modeling: Density Functional Theory (DFT) and other computational methods would be invaluable for predicting the geometric and electronic properties of this compound. These studies could elucidate its reactivity, spectroscopic signatures, and potential as a leaving group in nucleophilic substitution reactions. For example, computational studies on related compounds help in understanding their electronic structure and predicting their behavior in chemical reactions.
Exploration of Untapped Reactivity Modes and Applications
The true potential of a new chemical compound lies in the discovery of its unique reactivity and applications. For this compound, several avenues of exploration can be envisioned.
Sulfuryl Group Transfer Reactions: Diaryl sulfates can act as electrophilic sulfurylating agents. Future research could explore the ability of this compound to transfer the SO₂ group to a variety of nucleophiles, a reaction that could be of interest in the synthesis of pharmaceuticals and agrochemicals. The two nitrophenyl groups would likely make the sulfur atom highly electrophilic, potentially leading to novel reactivity.
Precursor to Novel Materials: The rigid structure and presence of nitro groups in this compound suggest its potential as a building block for new materials. For example, the reduction of the nitro groups to amines could provide monomers for the synthesis of novel polyamides or polyimides with unique thermal and electronic properties. The synthesis of polymers from related nitrophenyl compounds has been an area of active research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
